molecular formula C9H14BN5O3 B1487031 9-(4-Dihydroxyborylbutyl)guanine CAS No. 173480-72-3

9-(4-Dihydroxyborylbutyl)guanine

Cat. No. B1487031
CAS RN: 173480-72-3
M. Wt: 251.05 g/mol
InChI Key: WQUBCKBQNIDMMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-(4-Dihydroxyborylbutyl)guanine involves several steps. Researchers have explored different synthetic routes to obtain this compound. One common approach is the modification of guanine through boronation reactions. Precise details regarding the synthetic methods, reagents, and conditions used can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 9-(4-Dihydroxyborylbutyl)guanine is crucial for understanding its properties and interactions. It consists of a guanine base (a purine) linked to a boron-containing side chain. The boron atom is directly attached to the guanine ring, affecting its electronic properties. Researchers have characterized this structure using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of 9-(4-Dihydroxyborylbutyl)guanine is of interest. It can participate in various reactions, including nucleophilic substitutions, coordination with metal ions, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its potential applications and reactivity patterns .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide valuable information about its electronic and vibrational properties .

Scientific Research Applications

Crystal Structure Analysis

9-(4-Hydroxybutyl)guanine, an analogue of acyclovir, showcases a unique crystal structure. In a study by Birnbaum, Johansson, and Shugar (1987), the crystal structure of 9-(4-Hydroxybutyl)guanine was analyzed, highlighting its potential in understanding nucleoside conformations and interactions (Birnbaum, Johansson, & Shugar, 1987).

Antiviral Activity

Larsson et al. (1983) synthesized 9-(3,4-dihydroxybutyl)guanine and found it effective against herpes simplex virus types 1 and 2 in cell culture. This compound showed selective inhibition of herpesvirus DNA synthesis and low cellular toxicity, suggesting its potential as an antiviral agent (Larsson et al., 1983).

In another study, Larsson et al. (1983) evaluated the antiherpes activity of 9-(4-Hydroxybutyl)guanine, finding it inhibited herpes simplex virus effectively. The study also explored its mechanism of action, particularly its selective inhibition of viral DNA synthesis (Larsson, Alenius, Johansson, & Oberg, 1983).

Imaging Agent for Viral Infection and Gene Therapy

Alauddin and Conti (1998) reported on the synthesis of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), proposing its use as an imaging agent for viral infections and gene therapy. This study is significant for its potential applications in medical imaging and diagnosis (Alauddin & Conti, 1998).

Redox Potential Modification

Pakiari, Dehghanpisheh, and Haghighi (2015) focused on modifying the redox potential of guanine, including 9-substituted guanine derivatives. Their research is important for applications in electrochemical DNA-based biosensors and other technological advancements (Pakiari, Dehghanpisheh, & Haghighi, 2015).

Synthesis and Evaluation of Analogues

Bailey and Harnden (1988) explored the synthesis of various analogues of the antiviral acyclonucleoside 9-(4-hydroxy-3-hydroxymethylbutyl)guanine. Their research contributes to the understanding of acyclonucleosides and their potential therapeutic applications (Bailey & Harnden, 1988).

Mechanism of Action

Understanding the mechanism of action is crucial for assessing the compound’s biological effects. While research on this specific compound is ongoing, boronated molecules often exhibit unique properties due to the presence of boron. Potential mechanisms may involve interactions with enzymes, nucleic acids, or other cellular components. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Environmental Impact : Assess its impact on the environment, especially considering boron’s potential persistence and mobility .

properties

IUPAC Name

4-(2-amino-6-oxo-1H-purin-9-yl)butylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN5O3/c11-9-13-7-6(8(16)14-9)12-5-15(7)4-2-1-3-10(17)18/h5,17-18H,1-4H2,(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUBCKBQNIDMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCN1C=NC2=C1N=C(NC2=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Dihydroxyborylbutyl)guanine

Synthesis routes and methods

Procedure details

The compound prepared in Example 3, 2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine, (0.5 g, 1.85 mmol) was added to aqueous HCl (5 mL, 2N), and the reaction mixture was heated to reflux for 5 hours. After cooling to room temperature, aqueous NaOH (10%) was added to neutralize the reaction mixture to pH 7. Water was evaporated under high vacuum, and methanol was added to the residue to remove the unreacted starting material. The remaining solid was washed with water (3×20 mL), then stirred in water overnight. After filtration, the product was air-dried for 2 days. Yield 81%; Wt. 0.38 g; mp 202°-205° C.; 1H NMR (DMSO-d6) 0.55-0.68 (t, B CH2), 1.20-1.32 (m, B CH2 CH2), 1.62-1.75 (m, B CH2 CH2 CH2), 3.88-3.98 (t, CH2 CH2 N), 6.33-6.50 (s, H2N C2 guanine), 7.40-7.45 (s, (HO)2 B), 7.68-7.71 (s, H C8 guanine), 10.47-10.53 (H N3 guanine). Electrospray Mass Spectrum (MH)+ (low resolution); Calcd. 252.12 (C9H14O3N5B); Found 252.10 (79 ppm).
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2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine
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0.5 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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